molecular formula C19H19N3O4S B11007399 Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11007399
M. Wt: 385.4 g/mol
InChI Key: KENJGHWDEIZRRN-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining isoquinoline, thiazole, and ester functionalities, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Isoquinoline Moiety: The isoquinoline derivative is synthesized separately, often starting from a benzylamine derivative, followed by cyclization and functional group modifications.

    Coupling Reaction: The isoquinoline derivative is then coupled with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3 (aluminium chloride).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties. Potential therapeutic applications include treatments for infectious diseases, cancer, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Molecular Targets and Pathways

    Enzymes: Potential targets include kinases, proteases, and oxidoreductases.

    Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.

    Pathways: The compound could influence signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of isoquinoline, thiazole, and ester functionalities. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not commonly found in simpler analogs.

By comparing this compound with its analogs, researchers can identify structure-activity relationships and optimize the compound for specific applications, whether in drug development, materials science, or other fields.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-10(2)8-14-15(18(25)26-3)21-19(27-14)22-17(24)13-9-20-16(23)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

KENJGHWDEIZRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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